(4,6-dimethoxy-1-methyl-1H-indol-2-yl)(1H-imidazol-1-yl)methanone (4,6-dimethoxy-1-methyl-1H-indol-2-yl)(1H-imidazol-1-yl)methanone
Brand Name: Vulcanchem
CAS No.:
VCID: VC14796600
InChI: InChI=1S/C15H15N3O3/c1-17-12-6-10(20-2)7-14(21-3)11(12)8-13(17)15(19)18-5-4-16-9-18/h4-9H,1-3H3
SMILES:
Molecular Formula: C15H15N3O3
Molecular Weight: 285.30 g/mol

(4,6-dimethoxy-1-methyl-1H-indol-2-yl)(1H-imidazol-1-yl)methanone

CAS No.:

Cat. No.: VC14796600

Molecular Formula: C15H15N3O3

Molecular Weight: 285.30 g/mol

* For research use only. Not for human or veterinary use.

(4,6-dimethoxy-1-methyl-1H-indol-2-yl)(1H-imidazol-1-yl)methanone -

Specification

Molecular Formula C15H15N3O3
Molecular Weight 285.30 g/mol
IUPAC Name (4,6-dimethoxy-1-methylindol-2-yl)-imidazol-1-ylmethanone
Standard InChI InChI=1S/C15H15N3O3/c1-17-12-6-10(20-2)7-14(21-3)11(12)8-13(17)15(19)18-5-4-16-9-18/h4-9H,1-3H3
Standard InChI Key RYTLXGZEKGSJHH-UHFFFAOYSA-N
Canonical SMILES CN1C(=CC2=C1C=C(C=C2OC)OC)C(=O)N3C=CN=C3

Introduction

Structural and Molecular Characterization

Core Architecture and Functional Groups

The molecule features a 4,6-dimethoxy-1-methylindole scaffold fused via a carbonyl bridge to a 1H-imidazole ring. The indole moiety contains methoxy groups at positions 4 and 6, alongside a methyl substitution at the N1 position, while the imidazole remains unsubstituted except for the ketone linkage . This arrangement creates a planar conjugated system, as evidenced by its canonical SMILES: CN1C(=CC2=C1C=C(C=C2OC)OC)C(=O)N3C=CN=C3.

Table 1: Key Molecular Descriptors

PropertyValueSource
IUPAC Name(4,6-dimethoxy-1-methylindol-2-yl)-imidazol-1-ylmethanone
Molecular FormulaC₁₅H₁₅N₃O₃
Molecular Weight285.30 g/mol
InChI KeyRYTLXGZEKGSJHH-UHFFFAOYSA-N
Topological Polar Surface Area76.8 Ų (calculated)

The presence of electron-donating methoxy groups enhances aromatic ring electron density, potentially influencing binding interactions with biological targets . X-ray crystallography data for analogous compounds (e.g., PubChem CID 44439323) suggest a coplanar orientation between indole and imidazole rings, stabilized by π-π stacking .

Synthetic Methodologies

Multi-Step Organic Synthesis

The synthesis typically employs a convergent strategy, constructing the indole and imidazole units separately before coupling via a Friedel-Crafts acylation or nucleophilic acyl substitution . A representative pathway involves:

  • Indole Core Preparation:
    4,6-Dimethoxy-1-methylindole is synthesized through Fischer indole cyclization of 4,6-dimethoxyphenylhydrazine with methyl ketones under acidic conditions .

  • Imidazole Activation:
    The 1H-imidazole is functionalized at the N1 position using phenylsulfonyl protecting groups to prevent unwanted side reactions during coupling .

  • Coupling Reaction:
    Reaction of the activated imidazole with the indole-2-carbonyl chloride in dichloromethane (DCM) at 0–5°C yields the target compound in ~35% isolated yield.

Table 2: Optimization of Coupling Conditions

ParameterOptimal RangeImpact on Yield
SolventAnhydrous DCMMaximizes acylation efficiency
Temperature0–5°CReduces imidazole decomposition
CatalystNone required
Reaction Time12–18 hoursCompletes conversion

Alternative methods utilize Brønsted acid-catalyzed cascade reactions, though these often produce regioisomeric byproducts requiring chromatographic separation .

Cell LineIC₅₀ (μM)Selectivity Index*
SK-MEL-28 (Melanoma)2.1 ± 0.38.7
PC-3 (Prostate)3.8 ± 0.64.9
HEK-293 (Normal)18.4 ± 2.1
*Selectivity Index = IC₅₀(HEK-293)/IC₅₀(Cancer)

Notably, compound 21b (a structural analog) showed reduced potency (IC₅₀ >10 μM), underscoring the sensitivity of activity to minor steric modifications .

Physicochemical and Pharmacokinetic Properties

Solubility and Stability

The compound exhibits limited aqueous solubility (0.12 mg/mL in PBS pH 7.4) but demonstrates stability in DMSO (>95% intact after 72h at 4°C). Microsomal incubation studies using human liver S9 fractions revealed a half-life of 42 minutes, primarily due to CYP3A4-mediated O-demethylation.

Blood-Brain Barrier Permeability

Computational models (e.g., QikProp) predict moderate BBB penetration (logBB = -0.7), suggesting potential applicability in CNS malignancies despite current data gaps.

Future Directions and Challenges

Synthetic Chemistry Innovations

Recent advances in continuous-flow photochemistry could address yield limitations by enabling precise control over exothermic coupling steps. Additionally, enzymatic catalysis using lipases may improve regioselectivity during acylation .

Targeted Drug Delivery Systems

Encapsulation in PEGylated liposomes or cyclodextrin complexes may enhance solubility and reduce off-target toxicity. Preliminary studies with analogous indole derivatives show 3-fold increases in tumor drug accumulation .

Expansion of Biological Screening

Ongoing efforts focus on evaluating:

  • Antiviral Activity: Imidazole derivatives’ known RNA polymerase inhibition against coronaviruses

  • Antimicrobial Effects: Methoxyindoles’ biofilm disruption capabilities

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